molecular formula C13H19NO2 B14055912 Ethyl (2S)-2-(benzylamino)butanoate

Ethyl (2S)-2-(benzylamino)butanoate

Cat. No.: B14055912
M. Wt: 221.29 g/mol
InChI Key: IZWBJQAUJRUHLC-UHFFFAOYSA-N
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Description

Ethyl (2S)-2-(benzylamino)butanoate is a chiral ester derivative characterized by a benzylamino substituent at the second carbon of the butanoate backbone and an ethyl ester group. For instance, analogs such as methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride () share a similar stereochemical configuration and functional group arrangement.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(benzylamino)butanoate

InChI

InChI=1S/C13H19NO2/c1-3-12(13(15)16-4-2)14-10-11-8-6-5-7-9-11/h5-9,12,14H,3-4,10H2,1-2H3

InChI Key

IZWBJQAUJRUHLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(benzylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromobutanoate with benzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the benzylamino group.

Another method involves the aza-Michael addition of benzylamine to ethyl 2-butenoate. This reaction can be catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and can be carried out under solvent-free conditions or using microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of ethyl 2-(benzylamino)butanoate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Hydrolysis: Ethyl 2-(benzylamino)butanoate hydrolysis yields 2-(benzylamino)butanoic acid and ethanol.

    Reduction: Reduction of the ester group yields 2-(benzylamino)butanol.

    Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

Ethyl 2-(benzylamino)butanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

    Biological Studies: It can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industrial Applications: The compound’s properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(benzylamino)butanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active benzylamino moiety, which can interact with biological targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl (2S)-2-(benzylamino)butanoate and its analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications Reference
Ethyl (2S)-2-hydroxybutanoate C₆H₁₂O₃ Hydroxyl group at C2 132.16 Chiral building block for drug synthesis
Methyl (2S)-2-(benzylamino)-3,3-dimethylbutanoate C₁₄H₂₁NO₂ Methyl ester, 3,3-dimethyl group 235.33 Intermediate in peptide mimetics
Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate C₉H₁₇NO₃S Acetylamino and methylsulfanyl groups 231.30 Potential agrochemical applications
Ethyl (2S)-4-hydroxy-2-[(tert-butoxycarbonyl)amino]butanoate C₁₁H₂₁NO₅ tert-Butoxycarbonylamino and hydroxyl groups 247.29 Protected amino acid for solid-phase synthesis

Physicochemical Properties

  • Solubility: Ethyl (2S)-2-hydroxybutanoate is polar due to its hydroxyl group, enhancing water solubility compared to the benzylamino analog, which is expected to be less polar and more lipophilic .
  • Chirality : The (2S) configuration in all listed compounds ensures enantioselectivity in reactions, critical for applications in asymmetric synthesis .

Key Research Findings

  • Stereochemical Influence: The (2S) configuration in this compound and its analogs significantly impacts biological activity. For example, tert-butoxycarbonyl-protected variants () are used in peptide synthesis to preserve chirality during coupling reactions .
  • Industrial Applications: Methyl ester analogs () are employed in pharmaceuticals, such as protease inhibitors, due to their structural mimicry of natural amino acids .

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